molecular formula C9H22Cl2N2 B2773049 (S)-N-(2-Methylpropyl)piperidin-3-aminedihydrochloride CAS No. 1338222-25-5

(S)-N-(2-Methylpropyl)piperidin-3-aminedihydrochloride

Cat. No. B2773049
CAS RN: 1338222-25-5
M. Wt: 229.19
InChI Key: HBBTZLXSZLVOLS-WWPIYYJJSA-N
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Description

“1-(2-Methylpropyl)piperidin-3-amine” is a chemical compound with the molecular formula C9H20N2 . It’s closely related to “(S)-3-Aminopiperidine dihydrochloride” which has the molecular formula C5H14Cl2N2 .


Synthesis Analysis

There is a related compound “®-3-(Boc-amino)piperidine” available for purchase, which suggests that it might be used as a starting material or intermediate in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

“1-(2-Methylpropyl)piperidin-3-amine” has a predicted boiling point of 183.3±8.0 °C and a predicted density of 0.887±0.06 g/cm3 . “(S)-3-Aminopiperidine dihydrochloride” is an off-white crystalline solid with a melting point of 190-195 °C .

Scientific Research Applications

Synthesis Methods and Reactivity

  • Novel Synthesis Approaches: Research has developed new methods for synthesizing α- and β-substituted N-heterocycles, including piperidines, through processes like hydroaminoalkylation catalyzed by tantalum, demonstrating atom-economic reactions with excellent regio- and diastereoselectivity (Payne et al., 2013).
  • Chemical Reactivity and Transformation: Studies have investigated the reactivity of various piperidine derivatives, showcasing their potential as substrates for further chemical modifications and syntheses, such as the efficient reduction into novel beta,beta,gamma-trichloroamines and transformations into 2-(chloromethyl)aziridines (D’hooghe et al., 2008).

Conformational Analysis and Structure

  • Conformational Studies: Detailed conformational analyses have been conducted on piperidine derivatives, providing insights into their structural dynamics and stability, which is crucial for understanding their chemical behavior and interaction potential (Ribet et al., 2005).
  • Crystal Structure Elucidation: The crystal structures of certain piperidine derivatives have been determined, offering valuable information on their molecular configurations and how these structures influence their physical properties and reactivity (Gholivand et al., 2005).

Biological Activities and Applications

  • Biological Activity Investigations: Some studies have synthesized and tested piperidine derivatives for their biological activities, such as insecticidal properties, highlighting the potential of these compounds in developing new bioactive materials (Siddiqui et al., 2002).
  • Antibacterial Activity Screening: Research on 3,5-dispirosubstituted piperidines synthesized using environmentally benign methods has shown these compounds to possess antibacterial activity, indicating their promise in antimicrobial therapy (Lohar et al., 2016).

properties

IUPAC Name

(3S)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBTZLXSZLVOLS-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Isobutylpiperidin-3-amine dihydrochloride

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